11-Chloro-1-undecene
Overview
Description
11-Chloro-1-undecene: is an organic compound with the molecular formula C11H21Cl . It is a chlorinated hydrocarbon featuring a long carbon chain with a chlorine atom attached to the 11th carbon and a double bond between the 1st and 2nd carbon atoms. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of 1-Undecene: The compound can be synthesized by the halogenation of 1-undecene using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3).
Alkene Chlorination: Another method involves the direct chlorination of 1-undecene under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is produced through continuous flow reactors where 1-undecene is chlorinated using chlorine gas under high pressure and temperature.
Catalytic Processes: Catalysts like aluminum chloride (AlCl3) are often used to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form chloro-undecanoic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane, 11-chloroundecane.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed:
Chloro-Undecanoic Acids: Resulting from oxidation reactions.
11-Chloroundecane: Resulting from reduction reactions.
Chloro-Alcohols and Amines: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: 11-Chloro-1-undecene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules and probes for biological studies. Medicine: The compound is utilized in the development of new drugs and therapeutic agents. Industry: It is employed in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 11-Chloro-1-undecene exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic addition reactions where the double bond reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
11-Bromo-1-undecene: Similar structure with a bromine atom instead of chlorine.
6-Chloro-1-hexene: Shorter carbon chain with a chlorine atom.
10-Bromo-1-decene: Similar structure with a bromine atom and longer carbon chain.
Uniqueness: 11-Chloro-1-undecene is unique due to its specific position of the chlorine atom and the presence of the double bond, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
11-chloroundec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEVKFKRYVAODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337647 | |
Record name | 11-Chloro-1-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-17-3 | |
Record name | 11-Chloro-1-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Chloro-1-undecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 11-chloro-1-undecene into polypropylene impact the material's properties?
A1: The study by [] demonstrates that copolymerizing propylene with this compound leads to the successful incorporation of chlorine groups into the polymer backbone. This incorporation significantly alters the material's properties, particularly its wettability. While pristine polypropylene membranes are known to be hydrophobic, the introduction of chlorine groups enhances the material's hydrophilicity, making the membranes wettable. This change in wettability is crucial for membrane applications where interaction with aqueous solutions is desired.
Q2: How efficient is the incorporation of this compound into the polypropylene backbone?
A2: The research [] shows promising results regarding the incorporation efficiency of this compound. Using specific organometallic catalysts, the researchers achieved up to 22% incorporation of the chlorine-containing comonomer. This level of incorporation was achieved with a 0.12 M concentration of this compound in the reaction feed, indicating its potential for producing functionalized polypropylene with tailored chlorine content.
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